molecular formula C16H13N3O5S B2731659 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide CAS No. 912759-94-5

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No. B2731659
M. Wt: 359.36
InChI Key: BWKASAWIEGLUHR-UHFFFAOYSA-N
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Description

“N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide” is a chemical compound that contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This compound also contains nitro (-NO2) and amide (-CONH2) functional groups.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazole ring, followed by the introduction of the nitro and amide groups. The specifics of the synthesis would depend on the starting materials and the specific reactions used.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzothiazole ring, with the nitro group attached to one of the carbon atoms in the ring and the amide group attached to the nitrogen atom in the ring. The presence of these functional groups would likely have a significant impact on the compound’s physical and chemical properties.



Chemical Reactions Analysis

The nitro and amide groups in this compound could potentially undergo a variety of chemical reactions. For example, the nitro group could be reduced to an amino group, and the amide group could participate in hydrolysis reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the nitro group could make the compound more reactive, and the amide group could participate in hydrogen bonding, affecting the compound’s solubility and boiling point.


Scientific Research Applications

Electrochemical Behaviors and Determinations

The electrochemical behaviors of compounds structurally related to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide, such as N-(2-benzylbenzoxazol-5-yl)4-nitrobenzamide, have been investigated through various techniques. These studies have shown that these compounds can be quantitatively determined rapidly and sensitively using differential pulse voltammetry (DPV) and square wave voltammetry (SWV), highlighting their potential for precise electrochemical analysis (Zeybek et al., 2009).

Synthesis of Quinazolino-1,3-benzothiazine Derivatives

Research into the synthesis of quinazolino-1,3-benzothiazine derivatives from N-(3,4-dimethoxyphenylthiomethyl)-2-nitrobenzamide derivatives has led to the creation of new heterocyclic ring systems. These compounds, upon further reactions, yield structures that could have significant biological activities, suggesting their utility in developing novel therapeutic agents (Szabo et al., 1992).

Hypoxia-selective Antitumor Agents

Studies on regioisomers of hypoxia-selective cytotoxins related to the chemical class of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide have demonstrated that these compounds exhibit varying degrees of cytotoxicity under hypoxic conditions. This research provides insight into the structural features that contribute to the selectivity and potency of these agents, suggesting their potential application in cancer therapy (Palmer et al., 1996).

Crystal Engineering with Hydrogen and Halogen Bonds

Investigations into crystal engineering utilizing hydrogen and halogen bonds have included studies on compounds like 4-nitrobenzamide, which share structural motifs with N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide. These studies highlight the potential for designing novel crystal structures through the manipulation of specific intermolecular interactions, paving the way for advanced material sciences applications (Saha et al., 2005).

Antibacterial Activity

Research into the antibacterial activity of benzothiazole derivatives, including those substituted with nitro groups, against various pathogens, such as Streptococcus pyogenes and Pseudomonas aeruginosa, has shown promising results. These studies underscore the therapeutic potential of these compounds in addressing antibiotic resistance, a growing concern in public health (Gupta, 2018).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.


Future Directions

The study of benzothiazole derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research on “N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide” could potentially explore its synthesis, properties, and potential biological activities.


Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and specific analysis, more information or experimental data would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemical substances.


properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c1-23-11-7-8-12(24-2)14-13(11)17-16(25-14)18-15(20)9-3-5-10(6-4-9)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKASAWIEGLUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide

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